molecular formula C9H13N3O5 B12401203 1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12401203
M. Wt: 243.22 g/mol
InChI Key: LLIPTMWIZVIUSX-WDGWZIQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as uridine, is a nucleoside that plays a crucial role in the biochemistry of living organisms. It is composed of a pyrimidine base attached to a ribose sugar. Uridine is a key component of RNA and is involved in various biological processes, including the synthesis of glycogen and the regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine typically involves the condensation of uracil with ribose. One common method is the Fischer glycosylation, where uracil is reacted with ribose in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of uridine can be achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Uridine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nucleosides and nucleotides.

    Biology: Plays a role in RNA synthesis and function, and is involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, and for its role in enhancing cognitive function.

    Industry: Used in the production of pharmaceuticals and as a dietary supplement

Mechanism of Action

Uridine can be compared with other nucleosides such as cytidine, thymidine, and adenosine:

Uniqueness of Uridine: Uridine is unique in its ability to be incorporated into RNA and its involvement in both RNA synthesis and glycogen metabolism. Its potential therapeutic effects in neurodegenerative diseases also set it apart from other nucleosides .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1

InChI Key

LLIPTMWIZVIUSX-WDGWZIQESA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.